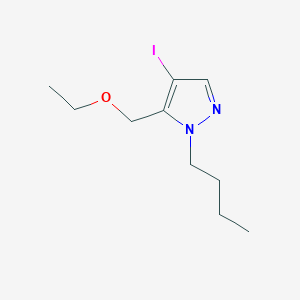
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity : A study by Ismail et al. (2003) explored the synthesis of compounds related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate, focusing on their antiprotozoal activity. They found that certain derivatives exhibited significant in vitro activity against Trypanosoma and Plasmodium species, and some were effective in an in vivo mouse model for Trypanosoma. This indicates potential applications in treating protozoal infections (Ismail et al., 2003).
Vasodilator Action : Research by Feelisch et al. (1992) on furoxans, a class of compounds including furan derivatives, revealed their role as vasodilators. The study found that furoxans, through chemical reactions with sulfhydryl groups, can generate nitric oxide, which leads to vasodilation. This suggests potential applications in cardiovascular diseases (Feelisch et al., 1992).
Synthesis of Deuterium‐Labelled Compounds : Ismail and Boykin (2004) reported on the synthesis of deuterium-labelled derivatives of similar compounds. Such labelled compounds are essential in pharmacokinetic studies, indicating the utility of these derivatives in drug development and research (Ismail & Boykin, 2004).
Antimicrobial Properties : Patel and Shaikh (2010) studied derivatives of nicotinic acid, similar to the molecule , for their antimicrobial properties. Some of these compounds showed comparable activity to standard drugs against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Biobased Building Blocks : Jia et al. (2019) researched the use of furan derivatives in the synthesis of furan carboxylic acids, which are valuable biobased building blocks in the pharmaceutical and polymer industries. This study illustrates the role of furan derivatives in sustainable chemistry (Jia et al., 2019).
Direcciones Futuras
Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Therefore, “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate” and its derivatives may be of interest in future research.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-22-14-11(4-2-6-16-14)15(18)20-9-10-8-13(21-17-10)12-5-3-7-19-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQJGXBMUAVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)
![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)
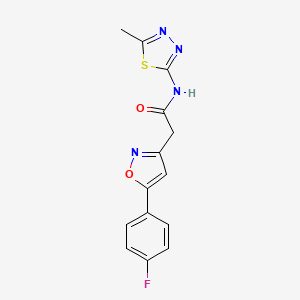
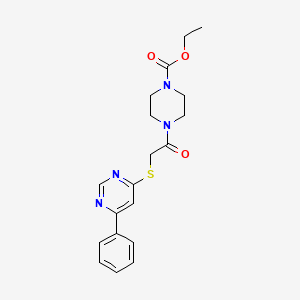
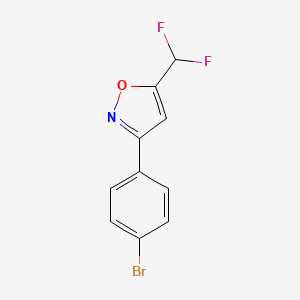
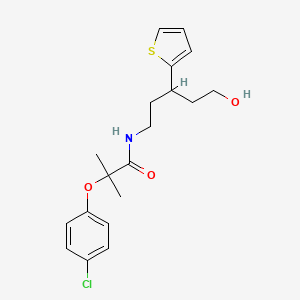


![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)
![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)
